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Compound of Interest

Compound Name: DDO3711

Cat. No.: B15611061 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of

the Novel ASK1 Inhibitor DDO3711 Against Current Therapeutic Mainstays for Advanced

Gastric Cancer.

This guide provides an objective comparison of the investigational molecule DDO3711 with

established standard-of-care therapies for gastric cancer. The information is intended to give

researchers and drug development professionals a comprehensive overview of the current

therapeutic landscape and the potential positioning of novel mechanisms of action, such as

ASK1 inhibition. All quantitative data is summarized in structured tables, and detailed

experimental methodologies for cited studies are provided to support further research and

development.

Mechanism of Action: A Novel Approach to
Targeting Cancer Cell Proliferation
DDO3711 is a first-in-class Protein Phosphatase 5 (PP5)-recruiting chimera. It is designed to

specifically inhibit Apoptosis signal-regulated kinase 1 (ASK1), a key component of the

mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] DDO3711 functions by

inducing the dephosphorylation of ASK1 at Threonine 838 (p-ASK1T838), which leads to its

inactivation.[1][2][3] This, in turn, downregulates downstream signaling cascades involving JNK

and p38, ultimately inhibiting the expression of cell cycle-related proteins like CDK4/6 and

cyclin D1, resulting in the suppression of cancer cell proliferation.[1]
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In contrast, standard-of-care therapies for gastric cancer employ a variety of mechanisms:

Chemotherapy (FOLFOX/CAPOX): These regimens, consisting of a fluoropyrimidine (5-

Fluorouracil or Capecitabine) and a platinum agent (Oxaliplatin), directly damage the DNA of

rapidly dividing cells, including cancer cells, leading to apoptosis.

Targeted Therapy (Trastuzumab): For HER2-positive gastric cancers, the monoclonal

antibody Trastuzumab binds to the HER2 receptor on the surface of cancer cells, inhibiting

downstream signaling pathways that promote cell growth and proliferation.

Immunotherapy (Nivolumab): As a PD-1 checkpoint inhibitor, Nivolumab blocks the

interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the immune

system's ability to recognize and attack cancer cells.

Targeted Therapy (Zolbetuximab): This monoclonal antibody targets Claudin 18.2, a tight

junction protein expressed on the surface of gastric cancer cells, leading to antibody-

dependent cellular cytotoxicity.
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DDO3711 recruits PP5 to inactivate ASK1, inhibiting downstream pro-proliferative signaling.

Preclinical Efficacy: A Head-to-Head Look
Direct comparative clinical trials between DDO3711 and standard-of-care therapies have not

yet been conducted. The following tables summarize available preclinical and clinical data to

provide an indirect comparison of their anti-tumor activity.

In Vitro Cytotoxicity
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Compound/Regime
n

Gastric Cancer Cell
Line

IC50 Citation

DDO3711 MKN45 0.5 µM [3]

Cisplatin (component

of FOLFOX/CAPOX)
Various

~1-10 µM (general

range)
[4]

Oxaliplatin

(component of

FOLFOX/CAPOX)

Various
~1-20 µM (general

range)

5-Fluorouracil

(component of

FOLFOX)

Various
~5-50 µM (general

range)

Trastuzumab
HER2+ cell lines (e.g.,

NCI-N87)
Varies (nM range)

In Vivo Anti-Tumor Activity
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Therapy Model Efficacy Metric Result Citation

DDO3711
MKN45

Xenograft

Tumor Growth

Inhibition

Significant

inhibition at 20

and 40 mg/kg

[1]

FOLFOX

Human Gastric

Cancer

Xenografts

Tumor Growth

Inhibition

Significant tumor

growth delay

Trastuzumab +

Chemotherapy

HER2+ Gastric

Cancer

Xenografts

Tumor

Regression

Enhanced tumor

regression

compared to

chemotherapy

alone

[5]

Nivolumab +

Chemotherapy

N/A (Clinical

Data)

Median Overall

Survival (mOS)

14.4 months

(PD-L1 CPS ≥5)
[1]

Zolbetuximab +

Chemotherapy

N/A (Clinical

Data)

Median

Progression-Free

Survival (mPFS)

10.61 months

Clinical Efficacy and Safety of Standard-of-Care
Therapies
The following tables summarize key efficacy and safety data from pivotal clinical trials for

current standard-of-care treatments in advanced gastric cancer.

Efficacy of Standard-of-Care Regimens
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Regimen Trial
Patient
Population

Median
Overall
Survival
(mOS)

Median
Progressio
n-Free
Survival
(mPFS)

Overall
Response
Rate (ORR)

FOLFOX
Various

Phase II/III

Advanced

Gastric

Cancer

~11-13

months
~6-7 months ~40-50%

CAPOX CLASSIC

Adjuvant

Gastric

Cancer

Not Matured

(trend

towards

improvement)

3-year DFS:

74%
N/A

Nivolumab +

Chemo

CheckMate

649

1L, PD-L1

CPS ≥5
14.4 months 8.3 months 60%

Zolbetuximab

+

mFOLFOX6

SPOTLIGHT
1L,

CLDN18.2+
18.23 months 10.61 months N/A

Trastuzumab

+ Chemo
ToGA 1L, HER2+ 13.8 months 6.7 months 47%

Safety Profile of Standard-of-Care Regimens (Grade 3/4
Adverse Events)

Regimen Common Adverse Events (>10%)

FOLFOX/CAPOX
Neutropenia, nausea, vomiting, diarrhea,

peripheral neuropathy

Nivolumab + Chemo
Nausea, diarrhea, peripheral neuropathy,

neutropenia

Zolbetuximab + mFOLFOX6 Nausea, vomiting, decreased appetite

Trastuzumab + Chemo Neutropenia, leukopenia, nausea, vomiting
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Note: The safety profile of DDO3711 has not yet been reported in publicly available preclinical

studies.

Experimental Protocols
DDO3711 In Vivo Xenograft Study
A detailed protocol for the in vivo efficacy study of DDO3711 is outlined in the primary research

publication.[1]

Animal Model: Female BALB/c nude mice (4-6 weeks old).

Cell Line and Implantation: 5 x 10^6 MKN45 human gastric carcinoma cells were injected

subcutaneously into the right flank of each mouse.

Treatment: When tumors reached a volume of 100-150 mm³, mice were randomized into

vehicle control and DDO3711 treatment groups. DDO3711 was administered via

intraperitoneal injection daily for 21 days at doses of 20 mg/kg and 40 mg/kg.

Efficacy Evaluation: Tumor volume was measured every three days using a caliper. At the

end of the study, tumors were excised and weighed.

Standard-of-Care Clinical Trial Methodologies
The experimental designs for the pivotal clinical trials of standard-of-care therapies are publicly

available and summarized below.

CheckMate 649 (Nivolumab): A randomized, multicenter, open-label, phase 3 trial comparing

nivolumab plus chemotherapy (FOLFOX or CAPOX) to chemotherapy alone in patients with

previously untreated, unresectable advanced or metastatic gastric, gastroesophageal

junction, or esophageal adenocarcinoma.

SPOTLIGHT (Zolbetuximab): A global, randomized, double-blind, phase 3 study evaluating

the efficacy and safety of zolbetuximab plus mFOLFOX6 compared to placebo plus

mFOLFOX6 as a first-line treatment for patients with Claudin 18.2-positive, HER2-negative,

locally advanced unresectable or metastatic gastric or gastroesophageal junction

adenocarcinoma.
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ToGA (Trastuzumab): A randomized, open-label, international, phase 3 trial that assessed

the efficacy and safety of adding trastuzumab to standard chemotherapy (capecitabine plus

cisplatin or 5-fluorouracil plus cisplatin) in patients with HER2-positive advanced gastric or

gastroesophageal junction cancer.

Experimental Workflow: DDO3711 In Vivo Study
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Workflow for the in vivo assessment of DDO3711 in a gastric cancer xenograft model.
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Conclusion
DDO3711, with its novel mechanism of targeting the ASK1 signaling pathway, has

demonstrated promising preclinical anti-proliferative activity in a gastric cancer model. Its ability

to inhibit tumor growth in vivo suggests potential as a new therapeutic agent. However, a

comprehensive comparison with standard-of-care therapies is currently limited by the lack of

direct comparative studies and publicly available preclinical safety data for DDO3711.

The established efficacy and safety profiles of chemotherapy, targeted therapies, and

immunotherapies provide a high bar for new entrants. Future research should focus on head-

to-head preclinical studies of DDO3711 against these standards, as well as thorough

toxicological assessments. Identifying predictive biomarkers for DDO3711 response will also be

crucial for its potential clinical development and patient stratification. The data presented in this

guide serves as a foundational resource for researchers and drug developers to inform the

continued investigation and potential positioning of ASK1 inhibitors in the evolving landscape of

gastric cancer treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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